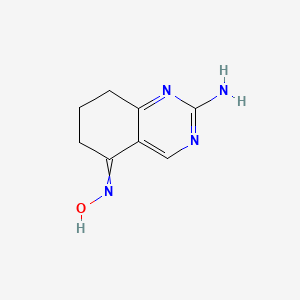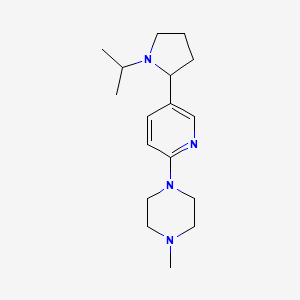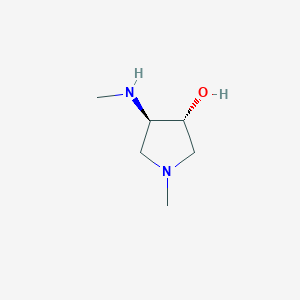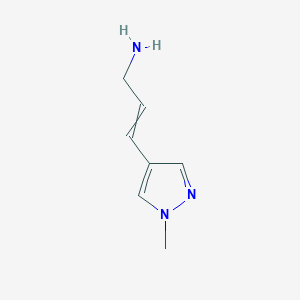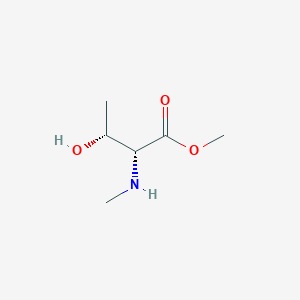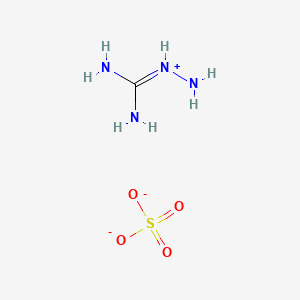
Amino(diaminomethylidene)azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(diaminomethylidene)azanium;sulfate, also known as agmatine sulfate, is a compound derived from the decarboxylation of the amino acid arginine. It is a polyamine that plays a significant role in various biological processes. Agmatine sulfate is known for its potential therapeutic applications, particularly in the treatment of neuropathic pain and other central nervous system disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino(diaminomethylidene)azanium;sulfate typically involves the decarboxylation of arginine using arginine decarboxylase. This enzymatic reaction produces agmatine, which is then combined with sulfuric acid to form agmatine sulfate . The reaction conditions for this process are relatively mild, often carried out at room temperature.
Industrial Production Methods
Industrial production of this compound involves the use of microbial fermentation. Specific strains of bacteria or fungi, such as Aspergillus oryzae, are employed to enhance the production of agmatine from arginine. The agmatine is then purified and reacted with sulfuric acid to produce the sulfate salt .
Análisis De Reacciones Químicas
Types of Reactions
Amino(diaminomethylidene)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as azide ions .
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted agmatine compounds .
Aplicaciones Científicas De Investigación
Amino(diaminomethylidene)azanium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It plays a role in cellular signaling and regulation.
Medicine: It has potential therapeutic applications in treating neuropathic pain, depression, and anxiety.
Industry: It is used in the production of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of Amino(diaminomethylidene)azanium;sulfate involves its interaction with various molecular targets, including α2-adrenergic and imidazoline receptors. These interactions modulate neurotransmission, nitric oxide synthesis, and glucose metabolism, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Amino(diaminomethylidene)azanium;sulfate include:
- Putrescine
- Spermidine
- Spermine
- Cadaverine
Uniqueness
What sets this compound apart from these similar compounds is its specific interaction with α2-adrenergic and imidazoline receptors, which gives it unique therapeutic potential, particularly in the treatment of central nervous system disorders .
Propiedades
Fórmula molecular |
CH7N4O4S- |
|---|---|
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
amino(diaminomethylidene)azanium;sulfate |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4)/p-1 |
Clave InChI |
XLONNWGCEFSFTN-UHFFFAOYSA-M |
SMILES canónico |
C(=[NH+]N)(N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)

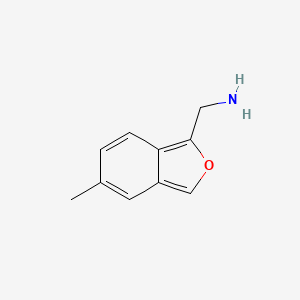
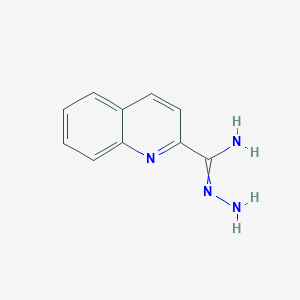
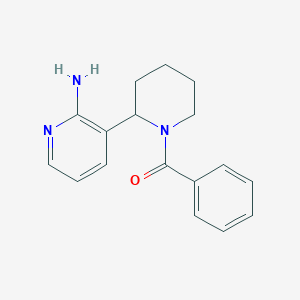
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)

